N-Cyclopentyl-1,4-butanediamine
Description
N-Cyclopentyl-1,4-butanediamine is a diamine derivative featuring a cyclopentyl group attached to the nitrogen atom of a 1,4-butanediamine backbone. These compounds are critical intermediates in organic synthesis, particularly for drug development, peptoid design, and nanoparticle functionalization . The primary amine groups in 1,4-butanediamine derivatives enable conjugation with carboxylic acids, epoxides, and other electrophilic moieties, making them versatile linkers in bioconjugation and materials science .
Properties
CAS No. |
90853-11-5 |
|---|---|
Molecular Formula |
C9H20N2 |
Molecular Weight |
156.27 g/mol |
IUPAC Name |
N'-cyclopentylbutane-1,4-diamine |
InChI |
InChI=1S/C9H20N2/c10-7-3-4-8-11-9-5-1-2-6-9/h9,11H,1-8,10H2 |
InChI Key |
DBOGQEAEUIUOBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NCCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-1,4-butanediamine typically involves the reaction of cyclopentylamine with 1,4-dibromobutane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of cyclopentylamine attacks the bromine atoms of 1,4-dibromobutane, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound can involve biocatalytic processes. For example, the biocatalytic production of N-protected precursors of 1,4-butanediamine, followed by deprotection, can yield the desired compound . This method is advantageous due to its potential for scalability and environmental friendliness.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-1,4-butanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, alkoxides, and thiolates can be used under basic conditions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary and secondary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
N-Cyclopentyl-1,4-butanediamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of polyamides and other polymeric materials.
Mechanism of Action
The mechanism of action of N-Cyclopentyl-1,4-butanediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-Cyclopentyl-1,4-butanediamine with key analogues based on molecular weight, substituents, and applications:
Key Research Findings
Polyamine Oxidase Inhibition : N-Alkyl-1,4-butanediamine derivatives (e.g., dipropyl) mimic natural polyamines like spermine, competitively inhibiting PAO and modulating intracellular polyamine levels .
Peptoid Design : N-Boc-1,4-butanediamine serves as a positively charged residue in peptoid sequences, influencing interfacial properties in antifouling materials .
Emulsifier Development : GO-NNDB, a graphene oxide emulsifier modified with N,N-dimethyl-1,4-butanediamine, stabilizes Pickering emulsions via amine-epoxide ring-opening reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
